molecular formula C16H13F4NO4S2 B2784302 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine CAS No. 1448064-42-3

3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine

Cat. No.: B2784302
CAS No.: 1448064-42-3
M. Wt: 423.4
InChI Key: QZYFWONRXNRHIR-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine ( 1448064-42-3) is a synthetically versatile azetidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a four-membered azetidine ring functionalized with two distinct sulfonyl groups: a 4-fluorophenylsulfonyl moiety and a 4-(trifluoromethyl)phenylsulfonyl group. The strategic incorporation of the fluorine and trifluoromethyl substituents confers strong electron-withdrawing properties and enhances the molecule's metabolic stability and membrane permeability, making it a valuable scaffold for drug discovery . The primary research application of this bis-sulfonyl azetidine lies in its potential as a key intermediate or tool compound for investigating ion channel function. Azetidine derivatives have been identified as potent inhibitors of sodium-activated potassium (KNa) channels, specifically the SLACK (KCNT1, Slo2.2) channel . Gain-of-function mutations in the KCNT1 gene are linked to severe, pharmacoresistant forms of infantile epilepsy, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Small-molecule inhibitors based on the azetidine core can serve as crucial pharmacological tools to probe the pathophysiology of these channels and validate them as therapeutic targets for neurological disorders . From a synthetic chemistry perspective, the sulfonyl groups attached to the strained azetidine ring make this compound an excellent precursor for further diversification. Azetidine sulfonyl fluorides (ASFs) are known to undergo unique "defluorosulfonylation" (deFS) reactions under mild thermal conditions, generating reactive carbocations that can be trapped with a wide range of nucleophiles . This reactivity allows researchers to efficiently synthesize a diverse array of novel 3,3-disubstituted azetidine fragments, thereby accessing under-explored chemical space for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO4S2/c17-12-3-7-13(8-4-12)26(22,23)15-9-21(10-15)27(24,25)14-5-1-11(2-6-14)16(18,19)20/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYFWONRXNRHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine is a novel azetidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H14F4N2O4S2C_{18}H_{14}F_4N_2O_4S_2, with a molecular weight of approximately 434.398 g/mol. The structure includes two sulfonyl groups attached to a central azetidine ring, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of azetidine derivatives typically involves nucleophilic substitutions and cycloaddition reactions. For instance, the synthesis of related azetidines has been reported to involve the reaction of sulfonyl chlorides with amines, followed by cyclization processes that yield the desired azetidine structure .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans.
  • Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.
  • Cytotoxic Effects : Preliminary tests indicate cytotoxicity against cancer cell lines such as HL60 (human acute myeloid leukemia), suggesting potential applications in oncology.

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of azetidine derivatives. For example, compounds with similar structural motifs were tested against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest potent antibacterial properties. The presence of fluorinated phenyl groups appears to enhance activity against resistant strains .

CompoundTarget PathogenMIC (µg/mL)Reference
3aStaphylococcus aureus2.5
3bE. coli5.0
3cCandida albicans1.0

Antioxidant Activity

The antioxidant potential was assessed using the hydrogen peroxide free-radical inhibition method. Results indicated that the compound effectively inhibited oxidative stress markers, comparable to standard antioxidants like ascorbic acid.

Cytotoxicity Testing

Cytotoxicity assays on HL60 cells revealed that certain derivatives exhibited submicromolar activities (IC50 = 0.41 ± 0.04 µM), indicating strong potential for further development as anticancer agents . The structure-activity relationship (SAR) highlighted the importance of specific substituents in enhancing cytotoxic effects.

Case Studies

  • Antibacterial Activity Against Multi-Drug Resistant Strains : A study conducted on a series of azetidine derivatives showed that modifications at the phenyl rings significantly improved antibacterial activity against multi-drug resistant strains of E. coli. The study concluded that fluorination at specific positions increased lipophilicity and membrane penetration .
  • Cytotoxicity in Cancer Models : Another investigation into the cytotoxic effects of azetidine derivatives on various cancer cell lines demonstrated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts. This suggests a promising avenue for developing targeted cancer therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives, particularly those with sulfonyl substitutions, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia models by interfering with the cell cycle and promoting programmed cell death.

Antipsychotic Properties

Research into related compounds has revealed dual-action mechanisms that target serotonin receptors, which are crucial in the treatment of mental health disorders. The compound's structural similarity to known antipsychotics suggests potential efficacy in treating conditions like schizophrenia through modulation of serotonin pathways.

Anti-inflammatory Effects

The sulfonamide functional group is known for its anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer efficacyDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range.
Study B Assess antipsychotic potentialShowed dual antagonism at serotonin receptors, reducing hyperlocomotion in animal models comparable to clozapine.
Study C Investigate anti-inflammatory effectsInhibited TNF-alpha production in macrophages, suggesting potential use in inflammatory diseases.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl groups exhibit stability under mild oxidative conditions but undergo selective oxidation at elevated temperatures or with strong oxidizing agents:

Key Reagents and Conditions

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 12–24 hours .

  • Hydrogen peroxide (H₂O₂) in acetic acid under reflux.

Products

  • Sulfoxides : Partial oxidation yields sulfoxide derivatives, retaining the azetidine core.

  • Sulfones : Complete oxidation under prolonged conditions generates sulfone byproducts.

Reaction TypeReagentConditionsMajor ProductYield (%)
Partial OxidationmCPBA0–25°C, 12hSulfoxide65–78
Full OxidationH₂O₂Reflux, 24hSulfone82

Reduction Reactions

Reductive cleavage of sulfonyl groups is achievable using hydride-based agents:

Key Reagents and Conditions

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C.

  • Sodium borohydride (NaBH₄) with catalytic nickel chloride in methanol .

Products

  • Thiol Derivatives : LiAlH₄ reduces sulfonyl to thiol groups, forming 3-((4-fluorophenyl)thio)-1-((4-(trifluoromethyl)phenyl)thio)azetidine.

  • Azetidine Ring Opening : Over-reduction destabilizes the azetidine ring, leading to pyrrolidine or linear amines.

Nucleophilic Substitution

The electron-deficient aromatic rings undergo halogenation and nitration:

Key Reagents and Conditions

  • Nitration : Fuming nitric acid (HNO₃) in sulfuric acid at 0°C .

  • Halogenation : Bromine (Br₂) in acetic acid with iron(III) chloride catalyst.

Products

  • Nitro Derivatives : Para-nitro substitution on the 4-fluorophenyl ring.

  • Brominated Analogs : Bromine addition at the 3-position of the trifluoromethylphenyl group.

Substrate PositionReagentProductApplication
4-Fluorophenyl RingHNO₃/H₂SO₄3-((4-Fluoro-3-nitrophenyl)sulfonyl)azetidineExplosives research
Trifluoromethylphenyl RingBr₂/FeCl₃3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)-3-bromophenyl)sulfonyl)azetidineMedicinal chemistry

Cross-Coupling Reactions

The sulfonyl groups facilitate palladium-catalyzed couplings:

Key Reagents and Conditions

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ in toluene/water (3:1) at 80°C .

  • Sonogashira Coupling : PdCl₂(PPh₃)₂, CuI, terminal alkynes in triethylamine.

Products

  • Biaryl Derivatives : Cross-coupled products with enhanced π-conjugation for optoelectronic applications .

  • Alkynylated Analogs : Ethynyl-substituted derivatives for polymer chemistry.

Stability and Degradation

The compound degrades under extreme conditions:

  • Acidic Hydrolysis : 6M HCl at 100°C cleaves sulfonyl groups, yielding azetidine and fluorobenzenesulfonic acid .

  • Thermal Decomposition : Above 250°C, desulfonation and ring expansion to pyrrolidines occur .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural motifs with sulfonylated heterocycles and fluorinated chalcones. Key comparisons include:

Compound Name Core Structure Substituents Key Properties
3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine Azetidine 4-Fluorophenylsulfonyl (Ring A), 4-Trifluoromethylphenylsulfonyl (Ring B) High electronegativity, rigid conformation, potential enzyme inhibition
Cardamonin (Chalcone derivative) Chalcone Hydroxyl at ortho/para (Ring A), no substitution (Ring B) IC₅₀ = 4.35 μM (highest activity among non-piperazine chalcones)
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) Chalcone Bromine (Ring A para), fluorine (Ring B para), iodine (Ring A meta) IC₅₀ = 4.703 μM; electronegative substituents enhance potency
4-Fluoro-chalcone Chalcone Fluorine (Ring A para), no substitution (Ring B) Dihedral angle = 7.14°–56.26° between aromatic rings
Pyrazole derivatives (e.g., Compound 3 in ) Pyrazole 4-Fluorophenyl, 4-chlorophenyl Planar conformation with dihedral angles <10° between rings

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s fluorine and trifluoromethyl groups mirror the electronegative substituents in chalcone 2j, which showed the lowest IC₅₀ (4.703 μM) in its class. This suggests that electron-withdrawing groups at para positions enhance bioactivity, likely by stabilizing charge-transfer interactions .
  • Sulfonyl vs. Carbonyl Linkages : Sulfonyl groups in the target compound may confer higher hydrolytic stability compared to chalcone carbonyl groups, which are prone to metabolic degradation .

Q & A

Basic Research Questions

Q. What are the key steps and considerations for synthesizing 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine?

  • Answer : Synthesis typically involves:

Azetidine ring formation : Cyclization of precursors (e.g., via Schiff base condensation or nucleophilic substitution) under controlled temperature and pressure .

Sulfonylation : Sequential introduction of sulfonyl groups using 4-fluorobenzenesulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride. Strong bases (e.g., triethylamine) are required to neutralize HCl byproducts .

Purification : Techniques like recrystallization or column chromatography ensure >95% purity .

  • Critical factors : Solvent choice (e.g., DMF for polar aprotic conditions), reaction time, and stoichiometric ratios to avoid side reactions (e.g., desulfonylation) .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and azetidine ring integrity. Fluorine-19 NMR can resolve electronic effects of the fluorophenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion) .
  • Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) .
  • X-ray Crystallography (if available): Resolves 3D conformation and non-covalent interactions .

Q. How do the fluorophenyl and trifluoromethyl groups influence physicochemical properties?

  • Answer :

  • Electronic effects : The electron-withdrawing fluorine atoms enhance sulfonyl group reactivity, facilitating nucleophilic substitutions .
  • Lipophilicity : Trifluoromethyl groups increase logP, improving membrane permeability in biological assays .
  • Thermal stability : Sulfonyl groups contribute to higher melting points (~200–250°C) compared to non-sulfonated azetidines .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during sulfonylation?

  • Answer :

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic side reactions .
  • Catalysts : Use Pd/C or DMAP to accelerate coupling while suppressing byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) stabilize intermediates .
  • Table : Comparison of reaction yields under varying conditions:
SolventTemperature (°C)CatalystYield (%)
DCM0–5None65
THF25DMAP82
DMF25Pd/C78

Q. What strategies resolve contradictions in reported biological activity data?

  • Answer :

  • Assay validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
  • Purity verification : Ensure >95% purity via HPLC to rule out impurity-driven artifacts .
  • Computational docking : Compare binding modes in different protein conformations (e.g., open vs. closed enzyme states) .

Q. How can computational modeling predict binding affinity with biological targets?

  • Answer :

  • Molecular docking : Software like AutoDock Vina simulates interactions with active sites (e.g., hydrogen bonds with sulfonyl oxygens) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for interaction .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Answer :

  • Side reactions : Scale-up increases heat dissipation challenges; use flow reactors for better temperature control .
  • Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective large-scale purification .
  • Yield variability : Statistical optimization (e.g., DoE) identifies critical parameters (e.g., reagent stoichiometry) .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC50 values for enzyme inhibition may stem from:
    • Assay conditions : Varying pH or ionic strength alters sulfonyl group protonation .
    • Protein isoforms : Differences in target enzyme structures across studies .
    • Solution : Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

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